molecular formula C8H10O6 B12867912 2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid

2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid

Cat. No.: B12867912
M. Wt: 202.16 g/mol
InChI Key: OTWPDVJKUIUCHL-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid is an organic compound characterized by its unique furan ring structure

Properties

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxy-5-oxo-2H-furan-2-yl)acetic acid

InChI

InChI=1S/C8H10O6/c1-2-13-7-4(3-5(9)10)14-8(12)6(7)11/h4,11H,2-3H2,1H3,(H,9,10)

InChI Key

OTWPDVJKUIUCHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)OC1CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid typically involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base, followed by cyclization and hydrolysis. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside
  • Methyl (2R)-2-((2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate

Uniqueness

2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid is unique due to its specific furan ring structure and the presence of both ethoxy and hydroxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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